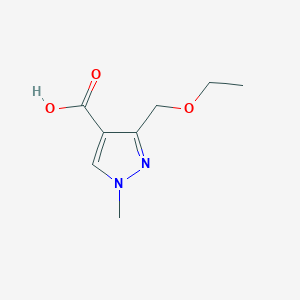

3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Description

3-(Ethoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by an ethoxymethyl substituent at the 3-position and a carboxylic acid group at the 4-position of the pyrazole ring.

Properties

IUPAC Name |

3-(ethoxymethyl)-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-3-13-5-7-6(8(11)12)4-10(2)9-7/h4H,3,5H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHFIUQMHHHDBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=NN(C=C1C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced via an alkylation reaction using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate.

Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxymethyl or methyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Agricultural Chemistry

Fungicidal Properties

This compound serves as a key intermediate in the synthesis of several fungicides, particularly those that inhibit succinate dehydrogenase (SDHI). The mechanism of action involves disrupting mitochondrial respiration in fungi, which is critical for their survival. Notably, derivatives of this compound have been commercialized as effective fungicides against major crop diseases.

Commercially Available Fungicides

The following table summarizes some of the fungicides derived from 3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid:

| Fungicide Name | Year Registered | Target Pathogen |

|---|---|---|

| Isopyrazam | 2010 | Various fungal species |

| Sedaxane | 2011 | Septoria species |

| Fluxapyroxad | 2011 | Broad-spectrum fungal diseases |

| Benzovindiflupyr | 2012 | Alternaria species |

| Pydiflumetofen | 2016 | Fungal pathogens |

| Inpyrfluxam | 2019 | Various fungal diseases |

These compounds have been shown to effectively control diseases such as early blight caused by Alternaria species and septoria leaf blotch caused by Zymoseptoria tritici .

Pharmaceutical Development

Therapeutic Potential

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. These characteristics make them suitable candidates for drug formulation.

Case Studies in Drug Development

A study highlighted the synthesis of novel pyrazole derivatives that demonstrated enhanced antifungal activity compared to existing treatments like boscalid. The structure-activity relationship (SAR) studies provided insights into optimizing these compounds for better efficacy .

Material Science

Polymer Development

The compound is also being explored for its role in creating novel polymers and coatings. Its chemical structure allows for modifications that enhance the durability and resistance of materials to environmental factors.

Analytical Chemistry

Reagent Applications

In analytical chemistry, this compound functions as a reagent in various methods aimed at detecting and quantifying specific compounds within complex mixtures. This application underscores its utility beyond agricultural and pharmaceutical fields .

Mechanism of Action

The mechanism of action of 3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 3-position of the pyrazole ring critically determines the compound’s properties:

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Critical for enhancing acidity and amide bond stability. DFPA’s -CHF₂ group outperforms -CH₃ and -CH₂OCH₂CH₃ in SDHI inhibition .

- Steric Effects : Bulky substituents (e.g., 5-chlorothiophen-2-yl) improve target binding but hinder solubility . Ethoxymethyl’s moderate size balances these factors.

- Metabolic Stability : Ethoxymethyl’s ether linkage may resist oxidative degradation better than methyl or difluoromethyl groups, extending half-life in vivo.

Industrial and Environmental Considerations

- DFPA : Dominates agrochemical markets due to optimized activity and established synthesis routes. However, its production generates hazardous waste (e.g., difluoroacetyl fluoride) .

- Ethoxymethyl Analog: Potential as a niche intermediate for tailored SDHIs with improved environmental persistence. Limited industrial adoption due to higher synthesis costs and unproven efficacy.

Biological Activity

3-(Ethoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring with an ethoxymethyl substituent and a carboxylic acid group. This unique combination is believed to enhance its solubility and biological activity, making it a candidate for various pharmacological applications.

Antifungal Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antifungal properties. For instance, compounds with similar structural features have shown moderate to excellent activity against several phytopathogenic fungi, outperforming traditional antifungal agents like boscalid in some assays . The antifungal mechanism is believed to involve the inhibition of specific fungal enzymes crucial for cell wall synthesis.

Anti-inflammatory and Analgesic Effects

The compound's ability to modulate inflammatory pathways has been highlighted in several studies. It appears to inhibit key enzymes involved in the inflammatory response, suggesting potential applications in treating inflammatory diseases . The analgesic properties may be linked to its interaction with pain receptors, although detailed mechanisms remain to be fully elucidated.

Anticancer Potential

Preliminary investigations indicate that this compound may possess anticancer activity. Studies have suggested that it can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators . However, further research is necessary to confirm these findings and explore the underlying mechanisms.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structure. Modifications to the pyrazole ring or substituents can enhance or diminish its efficacy. For example, varying the substituents on the carboxylic acid group or altering the ethoxy chain length has been shown to affect both solubility and biological potency .

| Compound Variation | Biological Activity | Notes |

|---|---|---|

| Ethoxy vs. Propoxy | Enhanced antifungal activity | Ethoxy group increases solubility |

| Substituted Pyrazole | Increased anti-inflammatory effects | Substituents can modulate receptor binding |

| Carboxylic Acid Derivatives | Variable anticancer activity | Different derivatives show distinct mechanisms |

Case Studies

Several case studies have investigated the biological activities of related compounds:

- Antifungal Efficacy : A study reported that a derivative of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid exhibited superior antifungal activity against seven phytopathogenic fungi compared to standard treatments, highlighting the potential of pyrazole derivatives in agricultural applications .

- Anti-inflammatory Mechanisms : Research into similar pyrazole compounds has shown that they can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. This suggests a pathway through which this compound may exert its anti-inflammatory effects .

Q & A

Q. What are the established synthetic routes for 3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, and how are intermediates validated?

Methodological Answer: The synthesis typically involves cyclocondensation and functionalization steps:

- Cyclocondensation : React ethyl acetoacetate with DMF-DMA (dimethylformamide dimethyl acetal) and a hydrazine derivative (e.g., methylhydrazine) to form the pyrazole core .

- Ethoxymethyl Introduction : Use alkylation or nucleophilic substitution reactions. For example, react 4-chloromethylpyrazole intermediates with sodium ethoxide under reflux conditions .

- Hydrolysis : Convert the ester intermediate (e.g., ethyl ester) to the carboxylic acid using basic conditions (e.g., NaOH/ethanol, followed by acidification) .

Validation : - Intermediates : Characterized via melting point, elemental analysis, and IR spectroscopy (e.g., C=O stretch at ~1700 cm⁻¹ for esters) .

- Final Product : Confirmed by ¹H/¹³C NMR (e.g., ethoxymethyl protons at δ 3.5–4.0 ppm) and mass spectrometry (m/z matching molecular ion) .

Q. How are spectroscopic techniques employed to confirm structural integrity and purity?

Methodological Answer:

- IR Spectroscopy : Identify functional groups (e.g., carboxylic acid O-H stretch at 2500–3300 cm⁻¹, C=O at ~1700 cm⁻¹) .

- NMR Analysis :

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ for C₈H₁₂N₂O₃: calculated 185.0926) .

- Purity Assessment : HPLC with UV detection (≥98% purity) or elemental analysis (C, H, N within ±0.4% of theoretical) .

Advanced Research Questions

Q. How can computational chemistry optimize synthesis and predict reactivity?

Methodological Answer:

- Reaction Pathway Modeling : Use density functional theory (DFT) to simulate transition states and activation energies (e.g., B3LYP/6-31G* basis set) .

- Solvent Effects : Predict solvent compatibility via COSMO-RS calculations to minimize side reactions (e.g., DMF vs. THF) .

- Substituent Effects : Analyze electron-withdrawing/donating groups (e.g., ethoxymethyl vs. methyl) on reaction kinetics using Hammett constants .

Case Study : ICReDD’s workflow integrates quantum calculations with experimental data to refine reaction conditions (e.g., catalyst screening, temperature optimization) .

Q. How can researchers resolve contradictions in spectroscopic data for novel derivatives?

Methodological Answer:

Q. What strategies mitigate challenges in regioselective functionalization of the pyrazole ring?

Methodological Answer:

- Directing Groups : Introduce temporary groups (e.g., esters) to steer electrophilic substitution to C-5 or C-3 positions .

- Metal Catalysis : Use palladium catalysts for C-H activation (e.g., Suzuki coupling at C-4) .

- Protection/Deprotection : Protect the carboxylic acid with tert-butyl groups to prevent interference during alkylation .

Q. How does the ethoxymethyl substituent influence physicochemical properties compared to analogs?

Methodological Answer:

- Solubility : Ethoxymethyl enhances hydrophilicity vs. methyl (logP reduced by ~0.5 units) .

- Acid Dissociation (pKa) : Carboxylic acid pKa increases slightly (e.g., ~3.5 vs. ~3.0 for methyl derivatives) due to electron-donating ethoxy group .

- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition temperatures >200°C, comparable to phenyl-substituted analogs .

Data Contradiction Analysis

Example Issue : Discrepancies in reported melting points for derivatives.

Resolution Workflow :

Replicate Synthesis : Verify reaction conditions (e.g., solvent purity, heating rate) .

Polymorphism Screening : Perform DSC and powder XRD to identify crystalline forms .

Literature Comparison : Cross-reference with structurally similar compounds (e.g., 5-methyl-1-phenyl analogs show mp 150–152°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.